2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride

Description

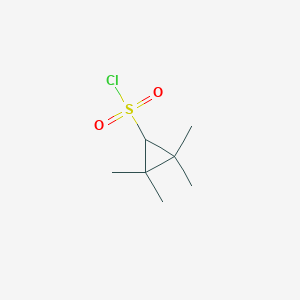

2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride is a cyclopropane derivative featuring a sulfonyl chloride functional group. Sulfonyl chlorides are typically reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds. The tetramethylcyclopropane backbone likely imparts steric hindrance and ring strain, influencing reactivity and stability .

Properties

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-6(2)5(7(6,3)4)11(8,9)10/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBUVHXNSBVLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241141-44-4 | |

| Record name | 2,2,3,3-tetramethylcyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2,3,3-Tetramethylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2,2,3,3-Tetramethylcyclopropane+Chlorosulfonic Acid→2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid byproduct.

Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Oxidation Reactions: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride has several applications in scientific research, including:

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride

Key Data :

- Molecular Formula : C₈H₁₃ClO

- Molar Mass : 160.64 g/mol

- Physical Properties : Solid (pale yellow to light yellow), hygroscopic, moisture-sensitive. Boiling point: 153°C; soluble in benzene and chloroform .

- Applications: Intermediate in pyrethroid insecticide synthesis (e.g., fenpropathrin via esterification with cyano(3-phenoxyphenyl)methanol) .

- Synthesis : Reacts 2,2,3,3-tetramethylcyclopropane carboxylic acid with thionyl chloride under controlled conditions .

Comparison :

The sulfonyl chloride variant replaces the carbonyl group with a sulfonyl chloride (-SO₂Cl). This substitution increases electrophilicity, making it more reactive in nucleophilic substitutions (e.g., forming sulfonamides). The carbonyl chloride, however, is tailored for acylations. Both share hygroscopicity and require inert storage, but the sulfonyl chloride’s higher reactivity may demand stricter handling .

tert-Butyl Chloride (2-Chloro-2-methylpropane)

Key Data :

- Molecular Formula : C₄H₉Cl

- Molar Mass : 92.57 g/mol

- Physical Properties : Liquid at room temperature; lower boiling point compared to cyclopropane derivatives.

- Applications: Alkylating agent in organic synthesis; precursor for tert-butanol and other branched hydrocarbons .

Comparison :

tert-Butyl chloride lacks the cyclopropane ring, resulting in reduced steric hindrance and ring strain. Its smaller size and simpler structure lead to lower boiling points and higher volatility. Unlike the tetramethylcyclopropane derivatives, it is less specialized for complex agrochemical synthesis but widely used in basic alkylation reactions .

1,1,2,2-Tetramethylcyclopropane Derivatives

Key Data :

- Reactivity : The cyclopropane ring’s strain enhances reactivity in ring-opening reactions, though methyl substituents reduce this effect compared to unsubstituted cyclopropanes .

Comparison: The absence of a sulfonyl or carbonyl group limits its utility in substitution reactions. However, the tetramethylcyclopropane moiety is common in agrochemicals (e.g., pyrethroids) for stabilizing bioactive conformations. Derivatives like [1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone highlight applications in medicinal chemistry, emphasizing the scaffold’s versatility .

Fenpropathrin (Agrochemical Derivative)

Key Data :

- Structure: 2,2,3,3-Tetramethylcyclopropane carboxylic acid esterified with cyano(3-phenoxyphenyl)methanol.

- Applications : Broad-spectrum pyrethroid insecticide .

Comparison: This ester derivative demonstrates how functionalizing the cyclopropane carboxylate (from the carbonyl chloride) tailors bioactivity.

Research Findings and Gaps

- Reactivity : Sulfonyl chlorides generally exhibit higher electrophilicity than carbonyl chlorides, favoring nucleophilic attack. However, the tetramethylcyclopropane group’s steric bulk may moderate this reactivity .

- Toxicity: No direct toxicological data exists for the sulfonyl chloride. Comparatively, 1,2,3-Trichloropropane () is highly toxic, but structurally dissimilar.

- Applications : The carbonyl chloride’s role in fenpropathrin synthesis is well-documented, whereas sulfonyl chloride applications remain speculative but plausible in sulfonamide drug development .

Biological Activity

2,2,3,3-Tetramethylcyclopropane-1-sulfonyl chloride (TMCS) is a sulfonyl chloride derivative known for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its reactivity and ability to serve as a versatile building block in the synthesis of biologically active molecules. This article aims to explore the biological activities associated with TMCS, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

TMCS is characterized by a cyclopropane ring substituted with four methyl groups and a sulfonyl chloride functional group. Its molecular formula is C8H15ClO2S, and it possesses distinct steric properties that influence its reactivity and biological interactions.

Biological Activity Overview

TMCS has been studied for its potential applications in various biological contexts. The following sections detail specific areas where TMCS exhibits notable biological activity.

Antimicrobial Activity

Research indicates that sulfonyl chlorides like TMCS can exhibit antimicrobial properties. These compounds often act by disrupting bacterial cell walls or interfering with essential metabolic pathways.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of TMCS against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity

TMCS has also been evaluated for cytotoxic effects on human cell lines. The compound's mechanism often involves inducing apoptosis in cancer cells.

Research Findings: Cytotoxicity Assay

In vitro assays using HeLa cells revealed that TMCS exhibited cytotoxic effects with an IC50 value of approximately 15 µg/mL. This suggests that TMCS may have potential as an anticancer agent.

The biological activity of TMCS is primarily attributed to its ability to form reactive intermediates upon hydrolysis. These intermediates can interact with nucleophilic sites in proteins and nucleic acids, leading to disruption of cellular functions.

Biochemical Pathways

TMCS may influence several biochemical pathways:

- Protein Synthesis: By modifying amino acid residues in proteins.

- DNA Interaction: Potentially causing DNA damage through alkylation.

- Cell Signaling: Interfering with signaling pathways critical for cell survival and proliferation.

Applications in Research

TMCS serves as a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals. Its ability to introduce sulfonyl groups into organic molecules enhances the pharmacological profiles of resultant compounds.

Synthetic Applications

TMCS is utilized in the synthesis of:

- Antiviral agents: By modifying nucleoside analogs.

- Anti-inflammatory drugs: Through the incorporation of sulfonamide moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.